N-(4-chlorophenyl)hexadecanamide

説明

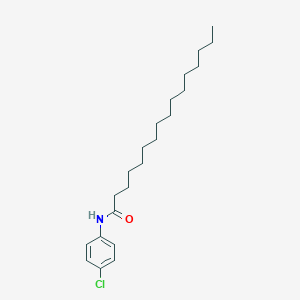

N-(4-Chlorophenyl)hexadecanamide is a long-chain fatty acid amide derivative featuring a 4-chlorophenyl group attached to a hexadecanamide backbone. Structurally, it combines the hydrophobic hexadecyl chain with the electron-withdrawing chlorine substituent on the phenyl ring, which influences its physicochemical properties and biological interactions.

特性

CAS番号 |

100172-16-5 |

|---|---|

分子式 |

C22H36ClNO |

分子量 |

366 g/mol |

IUPAC名 |

N-(4-chlorophenyl)hexadecanamide |

InChI |

InChI=1S/C22H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(25)24-21-18-16-20(23)17-19-21/h16-19H,2-15H2,1H3,(H,24,25) |

InChIキー |

OVRHPHDYSKENNR-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)Cl |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)Cl |

ピクトグラム |

Irritant |

同義語 |

HexadecanaMide, N-(4-chlorophenyl)- |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Amides and Maleimides

Evidence from inhibitory studies against monoacylglycerol lipase (MGL) highlights the role of halogen substitution on phenyl rings. For example:

| Compound | Substituent | IC50 (μM) |

|---|---|---|

| N-(4-Fluorophenyl)maleimide | F | 5.18 |

| N-(4-Chlorophenyl)maleimide | Cl | 7.24 |

| N-(4-Bromophenyl)maleimide | Br | 4.37 |

| N-(4-Iodophenyl)maleimide | I | 4.34 |

Despite the larger atomic size of iodine, bromine and iodine substitutions showed higher inhibitory potency than chlorine, suggesting steric and electronic factors outweigh halogen size in this context .

Insecticidal Activity of N-(4-Chlorophenyl) Derivatives

N-(4-Chlorophenyl)-containing heterocycles, such as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, demonstrated superior insecticidal activity against cowpea aphids (Aphis craccivora Koch) compared to acetamiprid, a commercial neonicotinoid.

Physicochemical Properties: Retention Time Comparisons

Retention times (HPLC) of related amides reveal trends in hydrophobicity:

| Compound | Retention Time (min) |

|---|---|

| N-Benzylhexadecanamide | 13.6 |

| Oleamide | 28.5 |

| N-(3,4-Dimethoxybenzyl)-hexadecanamide | 14.8 |

The hexadecanamide chain contributes to moderate hydrophobicity, but polar substituents (e.g., methoxy groups) or unsaturated chains (e.g., oleamide) significantly alter retention behavior . N-(4-Chlorophenyl)hexadecanamide’s chlorine atom may increase polarity slightly compared to non-halogenated analogs, though this requires experimental validation.

Structural Analogs: Acetyl vs. Chlorophenyl Substitution

N-(4-Acetylphenyl)hexadecanamide (CAS: 89735-65-9) shares the hexadecanamide backbone but replaces the chlorine atom with an acetyl group. Key differences include:

| Property | This compound | N-(4-Acetylphenyl)hexadecanamide |

|---|---|---|

| Molecular Formula | C22H34ClNO | C24H39NO2 |

| Molar Mass (g/mol) | 376.0 (estimated) | 373.57 |

| Functional Group | Chlorophenyl | Acetylphenyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。